1-Ethyl-2-methylpyridinium bromide
Description
Significance of Pyridinium-Based Ionic Liquids in Contemporary Chemistry
Pyridinium-based ionic liquids are a subclass of ionic liquids (ILs) that feature a pyridinium (B92312) cation. These compounds are essentially salts that are liquid at or near room temperature, and their properties are defined by the structure of the organic cation and the accompanying anion. alfa-chemistry.comlongdom.org The versatility of pyridinium-based ILs stems from the ability to modify the pyridine (B92270) ring and the associated anion, allowing for the fine-tuning of their physical and chemical characteristics. longdom.orgrsc.org For instance, attaching different alkyl chains to the nitrogen atom of the pyridine ring can alter properties such as hydrophobicity, viscosity, and melting point. longdom.org
In contemporary chemistry, pyridinium-based ionic liquids are recognized for their stability, reactivity, and catalytic potential in organic synthesis. alfa-chemistry.com They have been successfully applied as solvents and catalysts in a variety of reactions, including the Diels-Alder, Friedel-Crafts, and Suzuki reactions. alfa-chemistry.com In some applications, they serve as both a solvent and a Lewis acid catalyst, enhancing reaction efficiency and product purity. alfa-chemistry.com Their low volatility and high thermal stability make them attractive as safer alternatives to traditional volatile organic solvents, particularly in high-temperature processes. longdom.orgchemimpex.com
Beyond organic synthesis, these ionic liquids have found utility in diverse areas. They are employed in electrochemistry as electrolytes in batteries and supercapacitors due to their high ionic conductivity and wide electrochemical stability windows. longdom.orglabinsights.nl Furthermore, their potential for use in desulfurization of fuel oils and in the absorption of carbon dioxide highlights their relevance in developing greener chemical processes. alfa-chemistry.com The ability to be prepared from relatively inexpensive precursors further encourages their application on a larger scale. alfa-chemistry.com
Overview of the Compound's Role as a Versatile Ionic Liquid in Academic Contexts
1-Ethyl-2-methylpyridinium bromide, with the chemical formula C₈H₁₂BrN, is a specific example of a pyridinium-based ionic liquid that serves as a versatile tool in academic research. chemimpex.comnih.gov It is characterized as a white to light orange crystalline powder. chemimpex.com Its molecular structure and properties make it a subject of study and a component in the development of new chemical technologies.
This compound is particularly noted for its excellent solubility in both polar and non-polar solvents and its ability to stabilize reactive intermediates, which can enhance the efficiency of chemical reactions. chemimpex.com Key research applications for this compound include its use in electrochemistry, where it functions as an electrolyte in electrochemical cells, contributing to improved conductivity and performance in energy storage devices like batteries. chemimpex.com
In the realm of organic synthesis, it can act as a catalyst. chemimpex.com Its low volatility and significant thermal stability are advantageous for processes that require high temperatures. chemimpex.com These characteristics, combined with its role in materials science for the development of advanced materials, underscore its value to researchers seeking innovative chemical solutions. chemimpex.com
Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 32353-50-7 | chemimpex.comiolitec.de |
| Molecular Formula | C₈H₁₂BrN | chemimpex.comnih.gov |
| Molecular Weight | 202.09 g/mol | iolitec.de |
| Melting Point | 95 - 120 °C | chemimpex.comiolitec.de |
| Appearance | White to light yellow to light orange crystalline powder | chemimpex.com |
| Density | 1.519 g/cm³ | iolitec.de |
| Purity | ≥98% (HPLC) | chemimpex.com |
Mentioned Compounds
Structure
3D Structure of Parent
Properties
IUPAC Name |
1-ethyl-2-methylpyridin-1-ium;bromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N.BrH/c1-3-9-7-5-4-6-8(9)2;/h4-7H,3H2,1-2H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTXZDFXPUPKBJC-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+]1=CC=CC=C1C.[Br-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32353-50-7 | |
| Record name | 1-Ethyl-2-methylpyridinium Bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Derivatization Strategies for 1 Ethyl 2 Methylpyridinium Bromide
Quaternization Reactions for Compound Formation
The fundamental method for synthesizing 1-Ethyl-2-methylpyridinium bromide is through the quaternization of 2-methylpyridine (B31789). This reaction involves the formation of a new carbon-nitrogen bond, resulting in a positively charged pyridinium (B92312) cation.
Alkylation of 2-Methylpyridine with Bromoalkanes
The most direct synthesis of this compound is achieved by the alkylation of 2-methylpyridine with ethyl bromide. google.comgoogle.com This is a classic SN2 reaction where the nitrogen atom of the pyridine (B92270) ring acts as a nucleophile, attacking the electrophilic carbon atom of the bromoalkane.
A typical procedure involves heating 2-picoline (2-methylpyridine) with ethyl bromide. google.com The reaction can be carried out with or without a solvent. When performed, the choice of solvent can influence the reaction rate and yield. For instance, the use of toluene (B28343) has been reported for the synthesis of similar 1-alkyl-3-methyl-pyridinium halides. google.com The reaction can be conducted using equimolar amounts of the reactants, though using an excess of either ethyl bromide or 2-picoline (up to 50 molar %) can ensure an easily stirrable reaction mixture. google.com
| Reactants | Reagent | Solvent | Conditions | Product |
| 2-Methylpyridine (2-Picoline) | Ethyl Bromide | Toluene or Solvent-free | Heating | This compound |
Solvent-Free Synthetic Approaches
Solvent-free synthesis offers a greener and more efficient alternative to traditional solvent-based methods. For the preparation of this compound, a solvent-free reaction can be performed in a pressure reactor. google.comgoogle.com The mixture of 2-picoline and ethyl bromide is heated to a temperature above the melting point of the product, ensuring the reaction mass remains in a liquid, stirrable state. google.comgoogle.com Temperatures above 90°C, and more preferably above 95°C, are typically employed. google.comgoogle.com This method avoids the use of potentially hazardous organic solvents and simplifies the work-up procedure, as the molten product can be directly combined with water to form an aqueous solution. google.com
Mechanochemistry, another solvent-free technique, utilizes mechanical force to induce chemical reactions. youtube.com While specific examples for this compound are not detailed, the mechanochemical synthesis of other pyridinium salts has been successfully demonstrated, suggesting its potential applicability. rsc.orgnih.gov This method aligns with the principles of green chemistry by minimizing solvent waste. rsc.org
Advanced Synthesis Techniques
To improve the efficiency and applicability of pyridinium salt synthesis, advanced techniques such as phase-transfer catalysis and reaction optimization are employed.
Phase-Transfer Catalysis in Pyridinium Salt Synthesis
Phase-transfer catalysis (PTC) is a valuable technique for facilitating reactions between reactants in immiscible phases. theaic.orgyoutube.com In the context of pyridinium salt synthesis, PTC can enhance reaction rates and yields under milder conditions. theaic.org The catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports a reactant from one phase (e.g., aqueous) to another (e.g., organic) where the reaction occurs. youtube.comyoutube.com
While direct application of PTC for this compound synthesis is not extensively documented, the principles are broadly applicable to the alkylation of pyridines. For instance, catalysts like tetrabutylammonium (B224687) bromide (TBAB) have been effectively used in the synthesis of other nitrogen-containing heterocycles. researchgate.net The choice of catalyst is crucial, with factors like the lipophilicity of the cation influencing the efficiency of the transfer process. theaic.org The mechanism involves the phase-transfer catalyst forming an ion-pair with the reacting anion, which then moves into the organic phase to react with the substrate. youtube.com
| Catalyst Type | Example | Function |
| Quaternary Ammonium Salt | Tetrabutylammonium Bromide (TBAB) | Transfers reactant anion from aqueous to organic phase |
| Phosphonium Salt | - | Similar function to quaternary ammonium salts |
| Crown Ethers | - | Complex with cations to facilitate their transfer |
Optimization of Reaction Conditions and Yields
Optimizing reaction conditions is critical for maximizing the yield and purity of this compound. Key parameters that can be adjusted include temperature, reaction time, and the molar ratio of reactants.
For the solvent-free synthesis in a pressure reactor, it is often preferable to gradually feed one of the reactants, such as ethyl bromide, into the heated reactor containing 2-picoline over a period of time (e.g., not less than one hour). google.com Following the addition, a "cooking period" at a temperature high enough to prevent solidification of the product is maintained to ensure the reaction goes to completion. google.com For example, after the gradual addition of ethyl bromide, the reaction can be held at a temperature between 95°C and 110°C for at least 30 minutes. google.com
Recent advancements in chemical synthesis utilize high-throughput experimentation (HTE) and machine learning (ML) algorithms to rapidly identify optimal reaction conditions. beilstein-journals.orgbeilstein-journals.org These methods allow for the simultaneous variation of multiple parameters, leading to a more efficient optimization process compared to traditional one-variable-at-a-time approaches. beilstein-journals.org Although not specifically reported for this compound, these modern techniques offer a powerful tool for future optimization studies.
Derivatization and Structural Modifications of Pyridinium Cations
The 1-ethyl-2-methylpyridinium cation can serve as a scaffold for further structural modifications, leading to a diverse range of functionalized pyridinium salts. nih.govresearchgate.net These derivatization strategies are crucial for tuning the properties of the molecule for specific applications.
One common approach involves the functionalization of the pyridinium ring itself. Pyridinium salts can undergo various transformations, including photochemical reactions that can lead to structurally complex motifs. researchgate.net Additionally, pyridinium ylide-alkylation strategies have been developed to access N,N-disubstituted carbamoyl (B1232498) pyridinium salts, which possess multiple sites for further nucleophilic attack. chemrxiv.org
Another significant area of derivatization involves the use of pyridinium salts as precursors for radical generation. acs.org Through a process of single-electron transfer, N-functionalized pyridinium salts can generate carbon-, nitrogen-, and oxygen-centered radicals, which can then participate in a variety of coupling reactions. acs.org This allows for the transformation of the pyridinium moiety into other functional groups. For example, alkylpyridinium salts, formed from the reaction of an alkyl amine with a pyrylium (B1242799) salt, can be used in deaminative functionalization reactions. nih.gov This strategy allows for the conversion of an amino group into a variety of other functionalities. nih.gov
| Modification Strategy | Description | Potential Outcome |
| Photochemical Transformation | Irradiation of the pyridinium salt to induce rearrangement. researchgate.net | Formation of complex polycyclic structures. researchgate.net |
| Ylide-Alkylation | Formation of a pyridinium ylide followed by alkylation. chemrxiv.org | Access to multi-functionalized pyridinium salts. chemrxiv.org |
| Radical Precursor | Single-electron reduction to generate radicals. acs.org | Coupling reactions to introduce new functional groups. acs.org |
| Deaminative Functionalization | Conversion of an amine to a pyridinium leaving group. nih.gov | Replacement of an amino group with other functionalities. nih.gov |
Spectroscopic Characterization Techniques for 1 Ethyl 2 Methylpyridinium Bromide and Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules, including ionic liquids like 1-ethyl-2-methylpyridinium bromide. researchgate.net By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms. Both proton (¹H) and carbon-13 (¹³C) NMR are instrumental in piecing together the molecular framework. nih.gov
Proton Nuclear Magnetic Resonance (¹H-NMR) Applications
Proton NMR (¹H-NMR) is particularly useful for identifying the number and types of hydrogen atoms in a molecule. In the case of pyridinium (B92312) salts, the chemical shifts of the protons are influenced by the positive charge on the nitrogen atom and the nature of the substituents on the ring. nsf.govdocbrown.info For this compound, distinct signals are expected for the ethyl and methyl protons, as well as for the protons on the pyridinium ring. The proximity of the ethyl and methyl groups to the positively charged nitrogen atom causes their proton signals to appear at a lower field compared to their non-quaternized counterparts. docbrown.info The integration of the peak areas in the ¹H-NMR spectrum provides a ratio of the number of protons in each unique chemical environment. docbrown.info
| Proton Environment | Expected Chemical Shift (ppm) | Splitting Pattern | Integration |
| Methyl protons (-CH₃) | ~2.5-3.0 | Singlet | 3H |
| Methylene protons (-CH₂-) | ~4.0-4.5 | Quartet | 2H |
| Methyl protons of ethyl group (-CH₂CH₃ ) | ~1.2-1.6 | Triplet | 3H |
| Pyridinium ring protons | ~7.5-9.0 | Multiplets | 4H |
| Note: Expected values are approximate and can vary based on solvent and experimental conditions. |
Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Applications
Carbon-13 NMR (¹³C-NMR) provides information about the carbon skeleton of a molecule. libretexts.org Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C-NMR spectrum. libretexts.org The chemical shifts of the carbon atoms in the pyridinium ring are particularly informative, with carbons closer to the nitrogen atom appearing at a lower field. docbrown.info The signals for the ethyl and methyl carbons will also be present, and their positions can confirm the connectivity of the alkyl groups to the pyridinium ring. chemicalbook.com
| Carbon Environment | Expected Chemical Shift (ppm) |
| Methyl carbon (-C H₃) | ~15-25 |
| Methylene carbon (-C H₂-) | ~50-60 |
| Methyl carbon of ethyl group (-CH₂C H₃) | ~10-20 |
| Pyridinium ring carbons | ~120-150 |
| Note: Expected values are approximate and can vary based on solvent and experimental conditions. |
Fourier-Transform Infrared (FTIR) Spectroscopy in Vibrational Analysis
Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. researchgate.netresearchgate.net In this compound, characteristic vibrational bands can be assigned to the various parts of the molecule.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| C-H stretching (aromatic) | 3000-3100 |
| C-H stretching (aliphatic) | 2850-3000 |
| C=C and C=N stretching (ring) | 1500-1650 |
| C-H bending (aliphatic) | 1375-1470 |
| C-H out-of-plane bending (aromatic) | 700-900 |
| Note: Expected values are approximate and can vary based on the specific molecular environment and intermolecular interactions. |
Ultraviolet-Visible (UV-Vis) Spectroscopy in Solution Behavior Studies
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. bibliotekanauki.pl For aromatic compounds like this compound, the pyridinium ring, being a conjugated system, exhibits characteristic UV absorption bands. ionike.com These absorptions are typically due to π → π* transitions within the aromatic ring. sharif.edusharif.edu
The position and intensity of the absorption maxima (λ_max) can be influenced by the solvent polarity and the nature of the counter-ion. frontiersin.org Studies on similar pyridinium-based ionic liquids have shown that the UV-Vis spectrum can be used to investigate their solution behavior, including aggregation and interactions with other solutes. ionike.com For instance, changes in the alkyl chain length or the anion can lead to shifts in the absorption wavelength, providing insights into the electronic and structural environment of the pyridinium cation in solution. ionike.com
| Electronic Transition | Expected Wavelength Range (nm) |
| π → π* | ~250-280 |
| Note: The exact λ_max can be influenced by solvent and concentration. |
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage by mass of each element present in the molecule. For this compound (C₈H₁₂BrN), elemental analysis is crucial for confirming its empirical and molecular formula and ensuring its purity. The experimentally determined percentages of carbon, hydrogen, bromine, and nitrogen should closely match the theoretical values calculated from the molecular formula. Any significant deviation could indicate the presence of impurities or that the incorrect compound has been synthesized.
| Element | Theoretical Mass Percentage (%) |
| Carbon (C) | 51.08 |
| Hydrogen (H) | 6.43 |
| Bromine (Br) | 42.48 |
| Nitrogen (N) | 7.45 |
| Note: Calculated for the molecular formula C₈H₁₂BrN. |
Advanced Computational and Theoretical Investigations of 1 Ethyl 2 Methylpyridinium Bromide
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to investigating the electronic structure and energetic properties of 1-ethyl-2-methylpyridinium bromide at the atomic level. These methods provide deep insights into the interactions that govern its unique chemical nature.
Ab initio (from first principles) quantum calculations, such as the Hartree-Fock (HF) method, are employed to study the fundamental interactions between the 1-ethyl-2-methylpyridinium cation and the bromide anion. Studies on the related N-ethylpyridinium bromide ([EPy]Br) using ab initio HF with basis sets like 6-311G+(d,p) have shown that charge transfer occurs between the cation and anion. asianpubs.org This charge transfer is a key aspect of the cation-anion interaction.
Density Functional Theory (DFT) is a widely used computational method that offers a balance of accuracy and efficiency for studying ionic liquids. DFT methods, particularly B3LYP and B3PW91, are used to optimize the molecular geometry of both the individual ions and the cation-anion ion pair. asianpubs.orgresearchgate.net For the related N-ethylpyridinium bromide, calculations at the B3LYP/6-31+G level have been used to determine the most stable geometric configurations. researchgate.net
These optimized structures are crucial for calculating and interpreting vibrational spectra (Infrared and Raman). researchgate.net Researchers can compute theoretical spectra and compare them with experimental data, which requires the use of scaling factors to achieve high correlation. For example, DFT calculations on similar ionic liquids have reproduced experimental vibrational spectra with correlation coefficients (R²) of 0.999. researchgate.net Such analyses allow for accurate assignment of the vibrational modes observed in experimental spectra, providing a detailed picture of the molecule's structural dynamics. researchgate.net The nonexistence of imaginary frequencies in these calculations confirms that the determined structure represents a true energy minimum on the potential energy surface. espublisher.com
Table 1: Computational Methods and Their Applications in Analyzing Pyridinium (B92312) Bromide Ionic Liquids
| Computational Method | Basis Set Example | Key Applications | Findings/Insights |
| Ab Initio (Hartree-Fock) | 6-311G+(d,p) | Cation-Anion Interaction Analysis | Reveals charge transfer between cation and anion. asianpubs.org |
| Density Functional Theory (DFT) | 6-311++G(d,p) | Molecular Geometry Optimization | Determines the most stable 3D structure of the ion pair. researchgate.net |
| Density Functional Theory (DFT) | 6-31G+(d,p) | Vibrational Spectra Calculation (IR/Raman) | Predicts spectral frequencies for comparison with experimental data. asianpubs.org |
| Natural Bond Orbital (NBO) | 6-31G+(d,p) | Atomic Charge Assignment | Quantifies the distribution of electronic charge on each atom. asianpubs.org |
Molecular Dynamics Simulations for System Behavior
Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. mdpi.com For an ionic liquid system like this compound, all-atom MD simulations can provide a detailed view of its bulk properties and behavior in a solvent. researchgate.net These simulations model the interactions between thousands of ion pairs, allowing for the analysis of emergent structural and dynamic properties that are not apparent from single ion-pair calculations. mdpi.comresearchgate.net
By simulating the system for nanoseconds or longer, MD can predict macroscopic properties such as density, viscosity, and diffusion coefficients. mdpi.com Furthermore, it offers insights into the liquid's nanoscale organization, such as the formation of polar and nonpolar domains, which can be influenced by the alkyl chain length on the cation. researchgate.net Although specific MD studies focusing exclusively on this compound are not prevalent, the methodology is widely applied to similar imidazolium (B1220033) and pyridinium-based ionic liquids to understand their behavior in various applications. researchgate.net
Quantitative Structure-Property Relationship (QSPR) Modeling
QSPR modeling is a computational approach that correlates the structural features of molecules with their physicochemical properties. This method is particularly valuable in the field of ionic liquids, where a vast number of potential cation-anion combinations exist.
The goal of QSPR in this context is to develop predictive models for key properties of ionic liquids like this compound. By creating a mathematical relationship between molecular descriptors (e.g., volume, surface area, electronic properties) and a specific property (e.g., melting point, density, viscosity), QSPR models can rapidly screen new ionic liquid candidates for desired characteristics without synthesizing them. This approach significantly accelerates the design process for creating "task-specific" ionic liquids tailored for applications ranging from electrochemistry to organic synthesis.
Table 2: Selected Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₁₂BrN | chemimpex.comiolitec.de |
| Molecular Weight | 202.09 g/mol | iolitec.de |
| Melting Point | 95 - 120 °C | chemimpex.comiolitec.de |
| Density | 1.519 g/cm³ | iolitec.de |
| Appearance | White to light yellow/orange crystalline powder | chemimpex.com |
Computational Analysis of Reaction Mechanisms and Catalytic Pathways
This compound is recognized for its utility as a catalyst in various organic reactions. chemimpex.com Computational chemistry, particularly DFT, is a powerful tool for elucidating the mechanisms of these catalytic processes. By modeling the reaction pathway, researchers can identify transition states and intermediates, calculate activation energies, and understand how the ionic liquid facilitates the chemical transformation.
For example, in a reaction where this compound acts as a catalyst, computational analysis can map out the entire catalytic cycle. This involves calculating the energy profile of each step, from the binding of reactants to the catalyst to the release of the final products. Such studies can reveal how the specific structure of the 1-ethyl-2-methylpyridinium cation and the bromide anion interact with reactants to lower the energy barrier of the reaction, thereby increasing its rate and efficiency. This theoretical understanding is crucial for optimizing reaction conditions and for the rational design of more effective ionic liquid catalysts.
Theoretical Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
Computational chemistry provides powerful tools for the theoretical prediction of spectroscopic parameters, offering insights that complement and help interpret experimental data. For ionic liquids like this compound, methods such as Density Functional Theory (DFT) are instrumental in predicting Nuclear Magnetic Resonance (NMR) chemical shifts.
Methodology for Predicting NMR Chemical Shifts
The prediction of NMR chemical shifts for ionic liquids is a complex task due to the significant influence of intermolecular interactions, particularly between the cation and anion. rsc.org The standard approach involves the use of the Gauge-Including Atomic Orbital (GIAO) method within DFT calculations. nih.gov This method has been successful in accurately calculating NMR chemical shifts for a variety of molecules. rsc.orgnih.gov
The process typically begins with the optimization of the molecular geometry of the ionic liquid. For ionic liquids, calculations may be performed on isolated ions, ion pairs, or even larger ionic clusters to better simulate the bulk liquid environment. rsc.orgresearchgate.net The choice of the functional and basis set for the DFT calculations is crucial for obtaining accurate results. rsc.org The magnetic shielding tensors are then computed using the GIAO method. nih.gov
To obtain the final chemical shifts, the calculated isotropic shielding constants of the target molecule are compared against a reference standard, such as Tetramethylsilane (TMS). rsc.org However, for ionic liquids, a relative reference standard (RRS) approach has been proposed to yield more accurate results. This technique employs reference compounds that are structurally similar to the ionic liquid under investigation, which helps in the cancellation of systematic errors. rsc.orgresearchgate.net
Application to this compound
While the theoretical frameworks for predicting NMR chemical shifts are well-established, a review of the scientific literature indicates a lack of specific published studies that apply these computational methods to this compound. Research has been conducted on similar structures, such as 1-butyl-3-methylpyridinium (B1228570) halides, where DFT calculations have successfully predicted NMR features by considering the hydrogen-bonding interactions between the anion and the pyridinium ring protons. rsc.org These studies demonstrate the capability of modern computational methods to model the spectroscopic properties of pyridinium-based ionic liquids.
For this compound, a theoretical investigation would involve geometry optimization of the 1-Ethyl-2-methylpyridinium cation and the bromide anion, likely as an ion pair. Subsequent GIAO-DFT calculations would yield the theoretical ¹H and ¹³C NMR chemical shifts. These predicted values could then be compared with experimental data to validate the computational model and to gain a deeper understanding of the electronic structure and interionic interactions within the compound. However, at present, specific and detailed research findings containing such theoretical data tables for this compound are not available in the surveyed literature.
Research Applications and Functionalization of 1 Ethyl 2 Methylpyridinium Bromide
Electrochemical Research Applications
1-Ethyl-2-methylpyridinium bromide ([C2MIm]Br), an ionic liquid, has garnered significant attention in the field of electrochemistry. Its unique properties make it a versatile component in various electrochemical systems, from energy storage devices to specialized electrochemical cells.
Performance Enhancement in Energy Storage Systems (e.g., Batteries)
In the realm of energy storage, this compound is investigated for its ability to improve the performance of batteries. chemimpex.com Its incorporation into battery electrolytes can lead to enhanced efficiency and stability. chemimpex.com The low volatility and good thermal stability of this ionic liquid make it a safer alternative to conventional volatile organic solvents, especially in high-temperature battery operations. chemimpex.com Research has specifically highlighted its use in the development of ionic liquid-based electrolytes aimed at advancing battery technology. chemimpex.comtcichemicals.com
Investigation as Additives in Hydrogen/Bromine Electrochemical Cells
A significant area of research for this compound is its use as an additive in the electrolyte of hydrogen/bromine (H₂/Br₂) electrochemical cells. google.comgoogle.com In these systems, the electrolyte is typically an aqueous solution of hydrogen bromide. google.com During the charging cycle, hydrogen bromide is electrolyzed to produce hydrogen and elemental bromine. google.com A key challenge is managing the elemental bromine, and this compound acts as a bromine complexing agent. google.comresearchgate.net It effectively sequesters the bromine, which is crucial for the cell's efficient and safe operation over a wide range of temperatures. google.comresearchgate.net This complexation helps to keep the bromine in a form that can be easily stored and transported within the system. google.com
| Application | Function | Benefit |
| Hydrogen/Bromine Flow Battery | Bromine Complexing Agent | Reduces bromine vapor pressure, enhances safety |
| Electrochemical Cells | Electrolyte Additive | Improves conductivity and performance |
Electrochemical Characterization Methods (e.g., Cyclic Voltammetry, Electrochemical Impedance Spectroscopy)
The electrochemical behavior of systems containing this compound and similar ionic liquids is often studied using techniques like cyclic voltammetry and electrochemical impedance spectroscopy (EIS). For instance, EIS, presented as Nyquist plots, is used to analyze the capacitive behavior of electrochemical interfaces. From these plots, the series differential capacitance can be calculated at various frequencies to understand the dynamics at the electrode-electrolyte interface. confex.com Such characterization methods are essential for evaluating the performance and understanding the electrochemical processes occurring within the cell.
Catalysis and Organic Synthesis Research
Beyond its electrochemical applications, this compound also finds utility in the fields of catalysis and organic synthesis.
Facilitation of Carbon-Carbon Bond Forming Reactions (e.g., Heck, Suzuki-Miyaura)
The Heck and Suzuki-Miyaura reactions are cornerstone palladium-catalyzed cross-coupling methods for the formation of carbon-carbon bonds. wikipedia.orgyoutube.com The role of ionic liquids in these reactions is primarily as a solvent or co-solvent that can enhance catalyst stability, facilitate product separation, and in some cases, influence the reaction mechanism. wikipedia.orgorganic-chemistry.org
In the context of the Heck reaction , which couples an unsaturated halide with an alkene, ionic liquids can serve as the reaction medium, often allowing the reaction to proceed without the need for phosphorus ligands. wikipedia.org For the Suzuki-Miyaura coupling , which joins an organoboron compound with an organic halide or triflate, ionic liquids are investigated as alternative solvents to traditional volatile organic compounds. youtube.comnih.gov
While the broad class of pyridinium (B92312) ionic liquids is explored for these applications due to their thermal stability and ability to dissolve reactants and catalysts, specific studies detailing the performance of this compound as a solvent or catalyst component in these named reactions are not extensively documented in current literature. longdom.org However, the principles of using ionic liquids in these reactions are well-established, as shown in the representative table below.
Table 1: General Conditions for Pd-Catalyzed Cross-Coupling Reactions in Ionic Liquids
| Parameter | Heck Reaction | Suzuki-Miyaura Coupling |
| Catalyst | Palladium complexes (e.g., Pd(OAc)₂, PdCl₂) wikipedia.org | Palladium complexes (e.g., Pd(OAc)₂) nih.gov |
| Substrates | Aryl/vinyl halides + Alkenes wikipedia.org | Aryl/vinyl halides/triflates + Organoboranes youtube.comnih.gov |
| Base | Triethylamine, Potassium Carbonate wikipedia.org | Potassium Phosphate, Potassium Carbonate |
| Solvent | Ionic Liquid (e.g., Pyridinium-based) longdom.org | Ionic Liquid (e.g., Pyridinium-based) longdom.org |
| Advantage of IL | Potential for phosphine-free conditions, catalyst recycling. wikipedia.org | Enhanced catalyst stability, potential for catalyst recycling. nih.gov |
Catalytic Roles in Biomass Conversion and Metathesis Reactions
Research into the conversion of lignocellulosic biomass into biofuels and valuable chemicals is a significant area of green chemistry. researchgate.netnih.gov Ionic liquids, such as 1-ethyl-3-methylimidazolium (B1214524) acetate, have been shown to be effective in the pretreatment of biomass by dissolving cellulose, thereby making it more accessible for enzymatic hydrolysis. mdpi.com While pyridinium-based ionic liquids are known for their solvation properties, specific data on the application of this compound in biomass conversion is not prominent in the available literature. longdom.org
Similarly, olefin metathesis, a powerful reaction for rearranging carbon-carbon double bonds using catalysts like those developed by Grubbs and Schrock, is a key tool in synthetic chemistry. organic-chemistry.orgmasterorganicchemistry.com These reactions are typically performed in standard organic solvents. merckmillipore.com There is currently no significant body of research demonstrating a specific catalytic or co-catalytic role for this compound in metathesis reactions.
Stabilization of Reactive Intermediates for Enhanced Reaction Efficiency
A key feature of ionic liquids in chemical synthesis is their ability to stabilize charged or polarized species, including reactive intermediates. This compound can enhance reaction efficiency through the stabilization of such intermediates. rsc.org This stabilization can occur through several non-covalent interactions:
Electrostatic and Ion-Dipole Interactions: The charged pyridinium cation and bromide anion can stabilize charged intermediates, such as carbocations or anionic species, lowering the activation energy of the reaction pathway.
Hydrogen Bonding: The bromide anion is a hydrogen bond acceptor. In reactions involving protic species, it can participate in hydrogen bonding, which can orient reactants or stabilize transition states. nih.gov Studies on other pyridinium bromide salts have shown that C-H···Br⁻ interactions can be observed and have a measurable effect on the molecule's electronic structure. nih.gov
π-Interactions: The aromatic pyridinium ring can engage in π-π stacking or cation-π interactions with other aromatic or unsaturated molecules, which can help to pre-organize reactants or stabilize intermediates. nih.gov
Molecular dynamics simulations of other pyridinium-based ionic liquids have indicated that the bromide anion, in particular, can be crucial for stabilizing the conformation of biomolecules like enzymes, suggesting its strong interactive potential. nih.govtubitak.gov.tr
Organocatalytic Applications in Cyclic Carbonate Synthesis from Epoxides and CO₂
The synthesis of cyclic carbonates from epoxides and carbon dioxide is a 100% atom-economical reaction of significant industrial interest. nih.gov This transformation can be promoted by organocatalysts, with halide salts often playing a crucial role. Pyridinium salts, including this compound, are effective in this capacity.
The catalytic cycle generally involves a dual-activation mechanism:
The bromide anion (Br⁻) from the ionic liquid acts as a nucleophile, attacking the epoxide ring and causing it to open, forming a bromo-alkoxide intermediate.
The pyridinium cation can activate the epoxide by forming a hydrogen bond with the epoxide oxygen, making it more susceptible to nucleophilic attack. It also acts as a phase-transfer catalyst.
The resulting alkoxide attacks a molecule of CO₂, and subsequent intramolecular cyclization yields the cyclic carbonate and regenerates the bromide catalyst.
Studies on various pyridinium salts have confirmed their efficacy, with the halide anion being a key determinant of activity. nih.gov
Table 2: Representative Organocatalysis for Cyclic Carbonate Synthesis
| Catalyst Component | Role | Reaction |
| Pyridinium Cation | Epoxide activation (via H-bonding), Phase-transfer agent | Epoxide + CO₂ → Cyclic Carbonate |
| Bromide Anion | Nucleophile for epoxide ring-opening | Epoxide + CO₂ → Cyclic Carbonate |
Materials Science Research
The unique physicochemical properties of this compound make it a valuable component in the field of materials science. rsc.org
Development of Advanced Materials utilizing Ionic Liquid Properties
The primary application of this compound in materials science is as an electrolyte component. A patent has described its use as an additive in the electrolyte of hydrogen/bromine electrochemical cells. Pyridinium-based ionic liquids are well-suited for electrochemical applications due to a combination of favorable properties. longdom.org
Table 3: Key Properties of Pyridinium Ionic Liquids for Materials Applications
| Property | Description | Relevance to Advanced Materials |
| High Ionic Conductivity | The mobility of the pyridinium cations and bromide anions allows for efficient charge transport. longdom.org | Essential for high-performance batteries and supercapacitors. longdom.org |
| Thermal Stability | Pyridinium salts often have high decomposition temperatures compared to conventional organic solvents. longdom.orgresearchgate.net | Enables use in high-temperature processes and devices, enhancing safety. longdom.org |
| Wide Electrochemical Window | They are stable over a broad range of voltages, resisting oxidation and reduction. longdom.org | Allows for higher cell voltages in energy storage devices. |
| Negligible Vapor Pressure | As salts, they are non-volatile, reducing environmental impact and improving safety. nih.govionike.com | Makes them a "green" alternative to volatile organic solvents in material fabrication. |
Exploration of Surfactant Properties in Nanomaterial Synthesis
Cationic surfactants are widely employed in the synthesis of nanomaterials, where they act as templates or capping agents to control the size, shape, and stability of the resulting nanoparticles. While this compound possesses the basic amphiphilic structure of a cationic surfactant (a charged head group and a short alkyl tail), there is limited specific research available that documents its use in nanomaterial synthesis. The field tends to utilize surfactants with longer alkyl chains, such as cetyltrimethylammonium bromide (CTAB), to achieve the desired self-assembly and surface-capping effects for creating structures like gold nanoparticles.
Formulation of Emulsions and Suspensions
While specific studies detailing the use of this compound as a primary emulsifier are not prevalent, the broader class of N-alkyl pyridinium salts is well-established for its surfactant properties. nih.gov These compounds are cationic surfactants, characterized by a hydrophilic pyridinium head and a hydrophobic alkyl tail. nih.gov This amphiphilic nature allows them to reduce surface and interfacial tension, a fundamental requirement for the formation and stabilization of emulsions and suspensions.
Quaternary pyridinium salts with varying N-alkyl chain lengths (from C8 to C20) have been synthesized and their surfactant characteristics, such as critical micelle concentration (CMC) and surface tension, have been determined. nih.gov Their ability to form micelles allows them to act as solubilizing agents for compounds that are insoluble in water. nih.gov For instance, certain pyridinium salts are used as solubilizers in analytical chemistry. nih.gov The principle of surface activity that governs these applications is directly applicable to the stabilization of dispersed systems like emulsions (liquid-liquid) and suspensions (solid-liquid). The effectiveness of a pyridinium salt as an emulsifier or suspending agent is heavily influenced by the length of the alkyl chain, which determines its hydrophobic-lipophilic balance (HLB).
Improvement of Base Oil Properties (e.g., Oxidation Stability, Foaming Characteristics)
Research has increasingly focused on the use of ionic liquids as additives to enhance the properties of lubricants and base oils. Pyridinium-based ionic liquids, including structures related to this compound, have been evaluated as friction modifiers and anti-wear additives in greases.
In one study, new pyrylium- and pyridinium-based ionic liquids with long alkyl chains were synthesized and added to naphthenic base greases. The tribological performance of these additized greases was assessed using standard ball-on-disk and four-ball tests. The results indicated that these ionic liquids performed effectively as friction modifiers. For example, the addition of a specific pyridinium ionic liquid to a naphthenic grease resulted in a 20% reduction in friction and a 10% reduction in wear at 100 °C. The compatibility and miscibility of the pyridinium IL with the grease, influenced by the molecular structure, were proposed as key factors in their tribological performance.
Another study investigated pyridinium-based ionic liquids as anti-wear additives for calcium sulfonate greases. The addition of these ionic liquids at a 2% concentration to a polyalkylene glycol (PAG)-based calcium sulfonate grease demonstrated a positive effect on its anti-wear properties, with the wear scar diameter decreasing significantly. This improvement is attributed to the molecular structure of the ionic liquids and their interaction with the grease components. These findings highlight the potential of pyridinium salts to improve the fundamental properties of lubricating oils and greases.
Biological and Biotechnological Research
The unique properties of this compound and related compounds have made them valuable tools in biological and biotechnological research, from purification processes to antimicrobial studies.
Application in Extraction and Purification Processes of Biomolecules
This compound is utilized in the extraction and purification of biomolecules. nih.gov Its utility in this area stems from its nature as an ionic liquid, which can provide a favorable environment for maintaining the stability and activity of biological macromolecules like enzymes. nih.govacs.org
For example, studies on other pyridinium-based ionic liquids have demonstrated their ability to enhance the stability of enzymes in solution. In one investigation, the effect of various pyridinium-based ionic liquids on the hydrolytic activity of Candida rugosa lipase (B570770) was studied. The results showed that N-hexylpyridinium bromide could increase the lipase's activity in a methanol-water system. Molecular dynamics simulations supported this finding, suggesting that the bromide anion forms short-range interactions with the lipase, leading to a more stable enzyme conformation. acs.org This stabilizing effect is crucial for developing efficient biocatalytic processes and for the successful extraction and purification of active biomolecules.
Investigation of Antimicrobial Activities in Pyridinium Salts
Pyridinium salts are a well-known class of compounds possessing antimicrobial properties. nih.gov Their mechanism of action is generally attributed to their surfactant nature, which allows them to perturb and disrupt microbial cell membranes, leading to cell death. nih.govresearchgate.net
A study on a series of 1-alkyl-2-(4-pyridyl)pyridinium bromides, which are structurally related to this compound, tested their activity against various Gram-positive and Gram-negative bacteria. The findings revealed that these compounds were most effective against Staphylococcus aureus, with activity dependent on the length of the alkyl chain (optimal between 11 and 16 carbons). researchgate.net The proposed mechanism involves the perturbation of the bacterial membrane. researchgate.net
Another study investigating a broader range of pyridinium bromide ionic liquids found that those with hexyl and octyl alkyl chains exhibited significant antimicrobial activity against Escherichia coli, Staphylococcus aureus, Bacillus subtilis, Pseudomonas fluorescens, and Saccharomyces cerevisiae. rsc.org In contrast, pyridinium bromides with shorter butyl chains were less potent. rsc.org This demonstrates that the antimicrobial efficacy is strongly linked to the molecular hydrophobicity conferred by the alkyl chain. nih.gov
Table 1: Factors Influencing Antimicrobial Activity of Pyridinium Salts
| Factor | Description | Reference |
|---|---|---|
| Molecular Hydrophobicity | The length of the N-alkyl chain is a key determinant; longer chains (e.g., C11-C16) often lead to higher activity. | nih.govresearchgate.net |
| Surface Activity | The ability to adsorb onto and disrupt the bacterial cell membrane is crucial for the antimicrobial effect. | nih.gov |
| Electron Density | The electron density of the quaternary nitrogen atom can influence the compound's interaction with the microbial cell. | nih.gov |
| Target Microbe | Activity varies between different types of microorganisms, with Gram-positive bacteria often being more susceptible than Gram-negative bacteria. | nih.govresearchgate.net |
Exploration of Potential in Drug Carrier Systems and Drug Solubilization
The properties of this compound, such as its excellent solubility in both polar and non-polar solvents, make it a candidate for applications in pharmaceutical development, including drug carrier systems and solubilization. nih.gov Ionic liquids can enhance reaction efficiency and are used as catalysts in the formation of complex molecules for pharmaceuticals. nih.gov
The ability of pyridinium salts to form micelles is particularly relevant for drug solubilization. nih.gov These micellar aggregates can encapsulate poorly water-soluble drug molecules, thereby increasing their apparent solubility and bioavailability. This is a critical challenge in the formulation of many pharmaceutical products. Furthermore, the versatility of ionic liquids allows for their use as drug transport enhancers.
Studies on Interaction with Biological Molecules for Drug Delivery Enhancement
Understanding the interaction between carrier molecules and biological structures is fundamental to designing effective drug delivery systems. Research on related ionic liquids provides insight into how this compound might function in this capacity. The primary mechanism for antimicrobial pyridinium salts involves direct interaction with and disruption of the cell membrane. researchgate.net This same principle can be harnessed for drug delivery.
A study focusing on the interaction between a pyrrolidinium (B1226570) bromide ionic liquid and gramicidin, a peptide that forms channels in lipid membranes, offers a useful model. The research found that the ionic liquid interacts with the membrane-bound peptide, forming a ground-state complex and adsorbing to the air-water interface around the channel. At higher concentrations, it was observed to form a film around the membrane-bound gramicidin. This illustrates the capacity of such ionic liquids to interact with and modify the environment of membrane-embedded biomolecules, a key step in enhancing the transport of drugs across biological barriers.
Preliminary Research into Potential Anticancer Properties of Related Pyridinium Bromides
While direct studies on the anticancer properties of this compound are not extensively documented in the reviewed literature, significant preliminary research has been conducted on structurally related pyridinium bromides, revealing their potential as anticancer agents. These studies focus on various derivatives, particularly dimeric and substituted pyridinium salts, and have demonstrated promising activity against several cancer cell lines.
Research into flexible dimeric substituted pyridinium bromides has shown that these molecules are potential candidates for anticancer studies due to the presence of both lipophilic and lipophobic moieties. mdpi.comsci-hub.se In one study, newly synthesized dimeric pyridinium compounds were tested for their in vitro antiproliferative activity against human lung (A549) and breast (MDA-MB-231) cancer cell lines. nih.govresearchgate.net Among the compounds tested, 1,1'-(1,3-phenylene bis(methylene))bis(2-aminopyridinium) bromide, showed potent anticancer activity, comparable to the standard drug 5-fluorouracil, and was found to be non-toxic to normal cell lines. nih.govresearchgate.net The mechanism of action for this compound was identified as the induction of apoptosis (programmed cell death) through the extrinsic pathway, evidenced by the upregulation of caspases 3 and 9 and the downregulation of anti-apoptotic proteins like Bcl-2. mdpi.comsci-hub.senih.govresearchgate.net The hydrophobicity of these compounds is believed to promote increased uptake by cancer cells, thereby enhancing their antiproliferative activity. mdpi.com
Other studies have explored different pyridinium salt derivatives. For instance, amide-based monomeric and dimeric pyridinium bromides have been evaluated for their cytotoxic effects on lung cancer cells (A-549). iaees.org Research has also been conducted on pyridinium salts of natural origin, such as those derived from the marine Raniera sari sponge, which exhibited high activity against lung cancer cells. nih.gov Synthetic variations, including fluorinated pyridinium salt-based hydrazones, have been shown to induce apoptosis in breast and colorectal tumor cells. nih.gov Further investigations into compounds like 1-methyl-3-nitropyridine chloride (MNP) and 3,3,6,6,10-pentamethyl-3,4,6,7-tetrahydro-[1,8(2H,5H)-dion]acridine chloride (MDION) demonstrated that they could trigger caspase-dependent apoptosis in sensitive and multidrug-resistant leukemia cells. nih.gov
These findings collectively suggest that the pyridinium bromide scaffold is a promising area for the development of new anticancer drugs.
Table 1: Anticancer Activity of Selected Related Pyridinium Bromides
| Compound/Derivative Class | Cancer Cell Line(s) | Key Findings | Citations |
| 1,1'-(1,3-phenylene bis(methylene))bis(2-aminopyridinium) bromide | Lung (A549), Breast (MDA-MB-231) | Potent anticancer activity; induces apoptosis via caspase upregulation and Bcl-2 downregulation. | nih.gov, mdpi.com, researchgate.net |
| Amide-based pyridinium bromides | Lung (A-549) | Exhibited cytotoxic effects. | iaees.org |
| Hydrazone-linked dimeric pyridinium cations | Colon, Breast | IC₅₀ values ranged from 59 to 64 μM. | iaees.org |
| 1-methyl-3-nitropyridine chloride (MNP) | Leukemia (HL60, HL60/MX2) | Triggered caspase-dependent apoptosis in sensitive and multidrug-resistant cells. | nih.gov |
| Raniera sari sponge-derived polymeric alkylpyridinium salts | Lung | Exhibited high cytotoxic activity. | nih.gov |
Solvent and Reaction Media Research
This compound, as an ionic liquid, possesses a unique combination of properties that make it a subject of significant research as a solvent and reaction medium.
Versatility as a Solvent for Polar and Non-Polar Compounds
A key characteristic of this compound and its isomers is their versatility as solvents. They are recognized for having excellent solubility in both polar and non-polar solvents. acs.orgscispace.com This broad solubility profile makes them ideal candidates for a wide range of applications, including electrochemistry and organic synthesis, where the ability to dissolve diverse reactants is crucial. acs.orgscispace.com
Utilization as Non-Volatile and Thermally Stable Reaction Media
This compound exhibits low volatility and high thermal stability. acs.orgscispace.com These properties are critical for its use in high-temperature chemical processes and reactions. acs.orgscispace.com Its non-volatile nature provides a safer alternative to traditional organic solvents, which are often flammable and pose environmental hazards due to evaporation. acs.org This thermal robustness allows for a wider operating temperature range in chemical synthesis and material science applications. acs.orgscispace.com
Table 2: Physicochemical Properties of this compound
| Property | Value/Description | Citations |
| CAS Number | 32353-50-7 | acs.org |
| Molecular Formula | C₈H₁₂BrN | acs.org, nih.gov |
| Molecular Weight | 202.1 g/mol | acs.org |
| Appearance | White to light yellow to light orange crystalline powder | acs.org |
| Melting Point | 95 °C | acs.org |
| Purity | ≥ 98% (HPLC) | acs.org |
| Key Features | Low volatility, high thermal stability, good solubility in polar and non-polar solvents. | acs.org, scispace.com |
Influence on Reaction Environments and Selectivity
The utility of this compound extends to its ability to positively influence reaction environments. It can act as a catalyst in various organic reactions, facilitating the synthesis of complex molecules. acs.orgscispace.com Furthermore, its capacity to stabilize reactive intermediates is a significant advantage, leading to enhanced reaction efficiency and potentially influencing the selectivity of a reaction. acs.orgscispace.com This stabilizing effect is particularly beneficial in the development of new materials and pharmaceuticals where precise control over reaction pathways is necessary. acs.org Researchers have also utilized this class of compounds in the development of novel catalysts, highlighting their role in advancing green chemistry initiatives. scispace.com
Environmental Research Applications
The unique properties of ionic liquids, the class of compounds to which this compound belongs, have prompted research into their environmental applications, particularly in wastewater treatment.
Role in Wastewater Treatment for Heavy Metal Removal
Ionic liquids are being investigated as effective agents for the removal of heavy metals from industrial wastewater. nih.goviaees.org Conventional methods for heavy metal removal can be inefficient or produce hazardous byproducts, making alternative technologies like those using ionic liquids attractive. cwejournal.org Research has shown that ionic liquids can be used in liquid-liquid extraction processes to remove heavy metals such as chromium (Cr), copper (Cu), cadmium (Cd), nickel (Ni), lead (Pb), and zinc (Zn) from wastewater and activated sludge. nih.gov
Studies have employed various types of ionic liquids, including quaternary ammonium (B1175870) and phosphonium-based salts, for this purpose. nih.govresearchgate.net The extraction efficiency can depend on the specific ionic liquid and the composition of the wastewater. nih.gov For example, certain phosphonium (B103445) ionic liquids have been used to create aqueous biphasic systems with high-salinity wastewater to effectively extract zinc ions. acs.org The mechanism of removal often involves either cation exchange or ion-pairing. mdpi.com Task-specific ionic liquids, which are functionalized with chelating groups, can be designed to have a higher affinity for specific metal ions, thereby increasing the efficiency and selectivity of the extraction process. mdpi.com Research indicates that after extracting the metals, the ionic liquid can often be regenerated and reused for several cycles, which is crucial for developing cost-effective and sustainable treatment methods. mdpi.comiaees.org
Table 3: Application of Ionic Liquids in Heavy Metal Removal from Wastewater
| Ionic Liquid Type | Heavy Metals Targeted | Extraction Method/System | Key Findings | Citations |
| Quaternary ammonium & phosphonium ILs | Cr, Cu, Cd, Ni, Pb, Zn | Liquid-liquid extraction | Successful removal from industrial effluents and activated sludge; ≥90% removal for Cu, Ni, Zn from sludge. | nih.gov, researchgate.net |
| Task-Specific Ionic Liquids (TSILs) with Clsal anions | Cu(II), Ni(II), Cd(II), Pb(II) | Liquid-liquid extraction | High extraction efficiency observed. | mdpi.com |
| Tributyltetradecylphosphonium chloride ([P₄₄₄₁₄]Cl) | Zn(II) | Ionic liquid-based aqueous biphasic system (IL-ABS) | Effective extraction from high-salinity wastewater. | acs.org |
| Alkyl ionic liquids (e.g., [Bmim][PF₆]) with Htta | Cd, Co, Pb | Solvent extraction | Extraction efficiency can reach over 95%. | iaees.org |
Application in Organic Pollutant Remediation
While direct research on the application of this compound for the remediation of organic pollutants is not extensively documented, the potential for its use can be inferred from the broader class of pyridinium-based ionic liquids. These compounds have shown promise in various environmental applications, including the electrochemical degradation of pollutants and as phase-transfer catalysts in remediation processes.
Pyridinium-based ionic liquids are recognized for being more environmentally friendly compared to some other ionic liquids, with some being susceptible to electron degradation. nih.gov The high electrophilic character of the pyridinium cation is a key feature, as it can enhance the attack by hydroxyl radicals, which are potent oxidizing agents capable of degrading organic pollutants. nih.gov This suggests a potential role for this compound in advanced oxidation processes for wastewater treatment.
The application of pyridinium-based ionic liquids extends to their use as complexing agents. For instance, various pyridinium bromides, such as 1-ethylpyridinium bromide, have been investigated as bromine-complexing agents, which could have implications in processes where bromine is used or generated. semanticscholar.org
Furthermore, the general class of pyridinium-based ionic liquids has been studied for the liquid-liquid extraction of aromatic compounds from aliphatic hydrocarbons. ntnu.no Although specific data for this compound is not available in this context, related pyridinium ionic liquids have demonstrated higher distribution ratios for toluene (B28343) compared to conventional solvents like sulfolane. ntnu.no This suggests a potential for this compound to be used in separation processes for aromatic pollutant removal.
The role of ionic liquids as phase-transfer catalysts (PTCs) is another relevant application. ijche.comtheaic.org PTCs facilitate the reaction between reactants present in different immiscible phases, a common scenario in the treatment of contaminated water or soil. While specific studies on this compound as a PTC for pollutant degradation are lacking, the principle of phase-transfer catalysis is well-established in environmental remediation.
Interactive Table: Research Findings on Pyridinium-Based Ionic Liquids in Applications Relevant to Pollutant Remediation
| Application Area | Specific Compound(s) Studied | Key Findings |
| Liquid-Liquid Extraction of Aromatics | [3-mC2py][Tf2N], [3-mC4py][Tf2N] | Pyridinium-based ILs showed higher toluene distribution ratios than sulfolane. ntnu.no |
| Bromine Complexing Agent | 1-ethylpyridinium bromide | Investigated as an alternative bromine complexing agent. semanticscholar.org |
| Antibacterial Activity | Octyl Pyridinium-based ILs | Showed antibacterial properties against various common bacteria. nih.gov |
| Biocatalysis Support | N-hexylpyridinium bromide | Can maintain the stability of lipase in a methanol-water solvent system. nih.gov |
It is important to note that the data presented is for related pyridinium-based ionic liquids and serves to highlight the potential areas of application for this compound in organic pollutant remediation. Further research is required to determine its specific efficacy and mechanisms in these applications.
Table of Compound Names
| Abbreviation / Trivial Name | Full Chemical Name |
| This compound | This compound |
| [3-mC2py][Tf2N] | 3-methyl-N-ethylpyridinium bis(trifluoromethylsulfonyl)imide |
| [3-mC4py][Tf2N] | 3-methyl-N-butylpyridinium bis(trifluoromethylsulfonyl)imide |
| Sulfolane | Tetrahydrothiophene-1,1-dioxide |
| Toluene | Toluene |
| 1-ethylpyridinium bromide | 1-ethylpyridinium bromide |
| Octyl Pyridinium-based ILs | Pyridinium-based ionic liquids with an octyl side chain |
| N-hexylpyridinium bromide | N-hexylpyridinium bromide |
Thermodynamic and Thermophysical Studies Relevant to Applications
Investigation of Critical Micelle Concentration (CMC) and Micellization Thermodynamics
The ability of certain ionic liquids with amphiphilic character to form micelles in solution is a key property influencing their use as surfactants, detergents, and in drug delivery systems. The Critical Micelle Concentration (CMC) is the specific concentration above which surfactant molecules self-assemble into organized structures called micelles. wikipedia.org Before the CMC is reached, the surface tension of the solution changes significantly with surfactant concentration; after the CMC, it remains relatively constant. wikipedia.org
While specific CMC data for 1-Ethyl-2-methylpyridinium bromide is not extensively detailed in the provided literature, studies on structurally similar long-chain n-alkyl-methylpyridinium bromides ([Cnmpy][Br]) offer significant insights into its expected behavior. rsc.orgnih.gov Research on these related compounds reveals several key thermodynamic characteristics:
Influence of Temperature: The CMC values of pyridinium-based ionic liquids often exhibit a U-shaped trend with temperature. nih.gov Initially, the CMC may decrease as temperature rises, but it then increases at higher temperatures. This behavior is attributed to two competing effects: the dehydration of the ionic liquid's headgroup, which favors micelle formation, and the disruption of the structured water around the hydrophobic tail, which opposes it. nih.gov
Thermodynamics of Micellization: The spontaneity of the micellization process is determined by the change in Gibbs free energy (ΔG°m). For related pyridinium (B92312) bromides, this value is consistently negative, indicating that micelle formation is a spontaneous process. researchgate.net The process can be either enthalpy-driven (exothermic, negative ΔH°m) or entropy-driven (endothermic, positive ΔH°m), depending on the temperature and the specific molecular structure. rsc.orgresearchgate.net For instance, some n-alkyl-3-methylpyridinium bromides show a transition from an exothermic to an endothermic process as temperature increases. rsc.org
Enthalpy-Entropy Compensation: A common phenomenon observed in the micellization of these ionic liquids is enthalpy-entropy compensation, where a linear relationship exists between the enthalpy (ΔH°m) and entropy (ΔS°m) of micellization. researchgate.net
The thermodynamic parameters for micellization are calculated from the temperature dependence of the CMC. researchgate.net These studies are fundamental to understanding the aggregation behavior and surface activity of these compounds in aqueous solutions. rsc.org
Table 1: Illustrative Thermodynamic Parameters of Micellization for Related Pyridinium Ionic Liquids This table presents data for related compounds to illustrate the thermodynamic principles, as specific values for this compound were not available in the search results.
| Compound Series | Thermodynamic Parameter | Observation | Source |
|---|---|---|---|
| n-alkyl-3-methylpyridinium bromide ([Cnmpy][Br]) | Gibbs Free Energy (ΔG°m) | Negative values, indicating spontaneous micellization. | rsc.org |
| Enthalpy (ΔH°m) | Can be negative or positive depending on temperature and alkyl chain length. | rsc.org | |
| Driving Force | The micellization process is typically entropy-driven across the investigated temperature range. | rsc.org |
Measurement and Analysis of Thermophysical Properties for Application Suitability
The suitability of an ionic liquid for a specific application is largely determined by its thermophysical properties. nih.gov These properties, including density, viscosity, heat capacity, surface tension, and electrical conductivity, are critical for engineering calculations and for predicting the compound's behavior as a solvent or electrolyte. chemimpex.comnih.gov
For this compound, a key reported property is its density.
Table 2: Reported Density of this compound
| Property | Value | Source |
|---|
While a comprehensive dataset for all thermophysical properties of this compound is not available, studies on analogous compounds like 1-butyl-2-methylpyridinium tetrafluoroborate (B81430) provide a framework for the types of analyses performed. nih.gov Such studies typically measure properties over a wide range of temperatures and use the data to calculate other important parameters:
Density (ρ): Essential for mass transfer calculations and understanding molecular packing.
Viscosity (η): A measure of a fluid's resistance to flow, crucial for applications involving fluid dynamics and mass transport.
Surface Tension (γ): Affects wetting and interfacial phenomena, important in applications like catalysis and extractions.
Electrical Conductivity (σ): A critical parameter for electrochemical applications, such as in electrolytes for batteries and capacitors. chemimpex.com
Heat Capacity (Cp): Defines the amount of heat required to change the compound's temperature, a key factor in heat transfer applications.
A systematic characterization of these properties allows for a deeper understanding of how the ionic liquid's structure influences its behavior, which is a fundamental step in developing its potential as a novel solvent or material. nih.gov
Thermal Stability and Phase Transition Behavior Analysis
The thermal stability and phase transition behavior are defining characteristics of ionic liquids. These properties determine the operational temperature range for their application and provide insight into the energetics of their physical state changes.
Thermal Stability: this compound, like many pyridinium-based ionic liquids, is noted for its high thermal stability. chemimpex.comrsc.org This property, combined with low volatility, makes it a potentially safer alternative to traditional volatile organic solvents, especially in processes conducted at elevated temperatures. chemimpex.com
Phase Transition Behavior: The primary phase transition for this compound is melting. The melting point is the temperature at which it transitions from a solid crystalline state to a liquid state. There are slightly different values reported in the literature for the melting point of this compound, which is common for chemical compounds depending on purity and measurement technique.
Table 3: Reported Melting Points for this compound
| Reported Melting Point | Source |
|---|---|
| 95 °C | chemimpex.comfishersci.com |
| 118.0 to 122.0 °C | tcichemicals.com |
The transition from solid to liquid involves an enthalpy of fusion (ΔHfus) , which is the energy required to break the crystal lattice structure, and an entropy of fusion (ΔSfus) , representing the increase in disorder. While specific values for the enthalpy and entropy of fusion for this compound are not detailed in the provided results, these thermodynamic quantities are fundamental to its phase transition and are key parameters in a complete thermochemical profile.
Future Research Directions and Emerging Perspectives
Integration with Novel Green Chemistry Approaches
The inherent properties of 1-ethyl-2-methylpyridinium bromide, such as its low volatility and thermal stability, position it as a promising candidate for advancing green chemistry principles. chemimpex.com Future research will likely focus on its application as a recyclable catalyst and solvent in a wider range of organic reactions. Investigating its efficacy in multi-component reactions, which are known for their high atom economy, could lead to more sustainable and efficient chemical syntheses. Furthermore, exploring its use in biphasic catalysis, where the ionic liquid phase containing the catalyst can be easily separated from the product phase, would significantly enhance its green credentials by simplifying product purification and enabling catalyst reuse. The development of biodegradable derivatives of [C2mpy]Br is another critical area, addressing the end-of-life concerns of ionic liquids and promoting a circular economy approach.
Advanced Functionalization for Tailored Applications
The functionalization of the 1-ethyl-2-methylpyridinium cation offers a vast landscape for creating task-specific ionic liquids with tailored properties. Future research will likely involve the introduction of various functional groups onto the pyridinium (B92312) ring or the ethyl and methyl substituents. For instance, incorporating acidic or basic moieties could lead to the development of novel catalysts with enhanced activity and selectivity. Attaching polymerizable groups, such as vinyl functionalities, could enable the synthesis of new polymeric ionic liquids with applications in solid-state electrolytes, membranes for gas separation, and advanced coating materials. lookchem.com The synthesis and characterization of these new derivatives will be crucial in understanding how structural modifications influence their physical and chemical behavior, thereby enabling the design of ionic liquids optimized for specific industrial processes.
Synergistic Studies Combining Experimental and Computational Methodologies
The synergy between experimental investigations and computational modeling is poised to accelerate the understanding and application of this compound. Future research will increasingly rely on computational tools, such as density functional theory (DFT) and molecular dynamics (MD) simulations, to predict the properties and behavior of [C2mpy]Br and its derivatives. These computational studies can provide valuable insights into reaction mechanisms, intermolecular interactions, and transport properties at the molecular level. For example, simulations can help in designing ionic liquids with optimal viscosity and conductivity for electrochemical applications or predicting their solubility and extraction capabilities for specific solutes. By combining these theoretical predictions with targeted experimental validation, researchers can significantly streamline the discovery and optimization of new applications for this ionic liquid, reducing the time and resources required for laboratory-based trial-and-error approaches.
Development of Industrial-Scale Applications and Process Optimization
While much of the current research on this compound is at the laboratory scale, a significant future direction will be the development and optimization of industrial-scale applications. This will require addressing challenges related to the large-scale synthesis of the ionic liquid, its long-term stability under industrial operating conditions, and its compatibility with existing industrial equipment. Process optimization studies will be essential to maximize efficiency and minimize costs. For example, in the context of its use as an electrolyte in energy storage devices, research will need to focus on improving the long-term cycling performance and safety of batteries containing [C2mpy]Br. chemimpex.com In extraction processes, optimizing parameters such as temperature, pressure, and solvent-to-feed ratio will be crucial for achieving high extraction efficiencies and ensuring the economic viability of the process.
Exploration in New Interdisciplinary Fields
The unique properties of this compound make it a versatile platform for exploration in a variety of new and emerging interdisciplinary fields. Its potential applications extend beyond traditional chemistry and into areas such as biotechnology and materials science. chemimpex.com For instance, its ability to dissolve and stabilize biomolecules could be harnessed for the development of novel drug delivery systems or for use in biocatalysis. chemimpex.com In materials science, the incorporation of [C2mpy]Br into polymer matrices could lead to the creation of advanced composites with enhanced thermal and mechanical properties. Furthermore, its potential as a component in advanced lubricants, heat transfer fluids, or even in the field of tribology presents exciting new avenues for research. As our understanding of this fascinating ionic liquid continues to grow, so too will the range of its potential applications across diverse scientific and technological domains.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 1-Ethyl-2-methylpyridinium bromide to improve yield and purity?
- Methodological Answer : The synthesis typically involves quaternization of 2-methylpyridine with ethyl bromide under controlled heating. To enhance yield, ensure stoichiometric excess of ethyl bromide (1.2–1.5 equivalents) and reflux in a polar aprotic solvent (e.g., acetonitrile) at 80–90°C for 12–24 hours . Purification via recrystallization from ethanol-diethyl ether mixtures (1:3 v/v) can improve purity, as demonstrated in analogous pyridinium bromide syntheses . Monitor reaction progress using thin-layer chromatography (TLC) with iodoplatinate spray for quaternary ammonium detection.
Q. What spectroscopic techniques are most effective for characterizing this compound, and how can data interpretation challenges be addressed?
- Methodological Answer :
- ¹H/¹³C NMR : Key peaks include the ethyl group (δ ~1.4–1.6 ppm for CH₃, δ ~4.5–4.7 ppm for N-CH₂) and pyridinium aromatic protons (δ ~8.2–9.0 ppm). Counterion effects may cause signal broadening; use DMSO-d₆ or CD₃CN for better resolution .
- FT-IR : Confirm bromide presence via absence of N-H stretches and C-Br stretches at ~600–650 cm⁻¹.
- Elemental Analysis : Validate stoichiometry (C: ~47.5%, H: ~5.9%, Br: ~39.5%) to rule out residual solvents or byproducts .
Q. How does the ionic nature of this compound influence its solubility and reactivity in polar vs. nonpolar solvents?
- Methodological Answer : As an ionic liquid, it exhibits high solubility in polar solvents (water, methanol, DMF) but limited solubility in hydrocarbons. Reactivity in nucleophilic substitutions (e.g., anion exchange) is enhanced in polar aprotic solvents due to ion dissociation. For solvent-dependent studies, use conductivity measurements to assess ion-pair dissociation .
Advanced Research Questions
Q. What are the mechanistic roles of this compound in electrochemical catalysis, particularly in cyclopropanation or C–C coupling reactions?
- Methodological Answer : The compound acts as a redox mediator by stabilizing transition states through π-π interactions with aromatic substrates. In cyclopropanation, it facilitates electron transfer at platinum electrodes (e.g., −1.2 V vs. Ag/AgCl), as shown in analogous pyridinium-mediated reactions. Use cyclic voltammetry (CV) to map redox potentials and DFT calculations to model transition-state interactions .
Q. How can computational methods predict solvent interactions or catalytic pathways involving this compound?
- Methodological Answer :
- MD Simulations : Model solvation dynamics in ionic liquids using force fields like OPLS-AA. Focus on cation-anion coordination and solvent-cation hydrogen bonding.
- DFT Studies : Calculate charge distribution (Natural Bond Orbital analysis) to identify reactive sites for electrophilic/nucleophilic attacks. Benchmark against experimental IR and NMR data .
Q. What strategies resolve contradictions in reported thermal stability or melting points (e.g., 120°C vs. literature discrepancies)?
- Methodological Answer : Variations arise from impurities (e.g., residual ethyl bromide) or hydration. Use differential scanning calorimetry (DSC) at 10°C/min under nitrogen to measure precise melting points. Compare with thermogravimetric analysis (TGA) to rule out decomposition. Replicate synthesis under anhydrous conditions (e.g., Schlenk line) for consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
